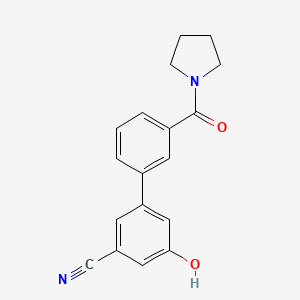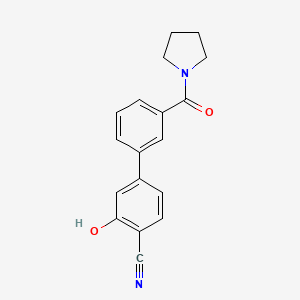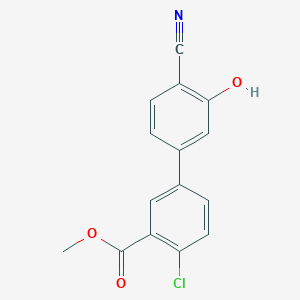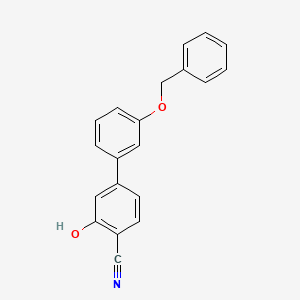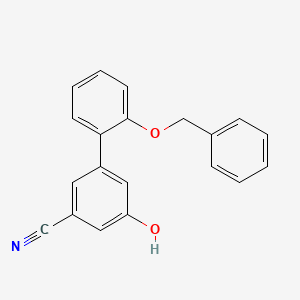
5-(2-Benzyloxyphenyl)-3-cyanophenol, 95%
Vue d'ensemble
Description
5-(2-Benzyloxyphenyl)-3-cyanophenol, 95% (also known as 5-BPC) is a chemical compound with a wide range of applications in various scientific fields. It is a white crystalline solid with a melting point of 128-131°C. 5-BPC is used in the synthesis of various organic compounds, as well as in scientific research applications.
Applications De Recherche Scientifique
5-BPC has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds, such as polymers and dyes. It is also used in the synthesis of pharmaceuticals, such as antifungal and anti-inflammatory agents. In addition, 5-BPC is used in the synthesis of various catalysts and in the development of new materials.
Mécanisme D'action
5-BPC acts as an electron-donating agent, meaning that it can donate electrons to other molecules. This allows it to form strong bonds with other molecules and to modify their properties. 5-BPC can also act as an electron-withdrawing agent, meaning that it can accept electrons from other molecules. This allows it to form weaker bonds with other molecules and to modify their properties.
Biochemical and Physiological Effects
5-BPC has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of certain bacteria and fungi. It has also been shown to have anti-inflammatory and antifungal properties. In addition, it has been shown to have antioxidant and anti-diabetic properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-BPC in laboratory experiments has several advantages. It is a relatively inexpensive and readily available compound, and it can be used to synthesize a variety of organic compounds. In addition, it can be used to modify the properties of other molecules. However, there are also some limitations to its use in laboratory experiments. For example, it can be toxic to certain organisms, and it can be difficult to synthesize in large quantities.
Orientations Futures
There are a variety of potential future directions for the use of 5-BPC. For example, it could be used in the development of new materials, such as nanomaterials. It could also be used in the synthesis of new pharmaceuticals and in the development of new catalysts. In addition, it could be used in the development of new treatments for various diseases, such as cancer and diabetes. Finally, it could be used to further investigate its biochemical and physiological effects.
Méthodes De Synthèse
5-BPC is synthesized through a two-step process. The first step involves the formation of the benzyloxy group by the reaction of benzyl bromide and sodium hydroxide in an aqueous solution. The second step involves the reaction of the benzyloxy group with cyanophenol in an organic solvent. The resulting product is then purified by crystallization.
Propriétés
IUPAC Name |
3-hydroxy-5-(2-phenylmethoxyphenyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2/c21-13-16-10-17(12-18(22)11-16)19-8-4-5-9-20(19)23-14-15-6-2-1-3-7-15/h1-12,22H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEWFSKZWSKSSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=CC(=C3)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685002 | |
| Record name | 2'-(Benzyloxy)-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Benzyloxyphenyl)-3-cyanophenol | |
CAS RN |
1261984-19-3 | |
| Record name | [1,1′-Biphenyl]-3-carbonitrile, 5-hydroxy-2′-(phenylmethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261984-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-(Benzyloxy)-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






